4-Isopropyl-5-methylfuran-2-carbaldehyde
Overview
Description
4-Isopropyl-5-methylfuran-2-carbaldehyde: is an organic compound with the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol . It is a furan derivative, characterized by the presence of an isopropyl group and a methyl group attached to the furan ring, along with an aldehyde functional group at the 2-position .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-5-methylfuran-2-carbaldehyde typically involves the reaction of suitable precursors under controlled conditions. One common method is the Friedel-Crafts acylation of furan derivatives using isopropyl and methyl substituents . The reaction conditions often include the use of Lewis acids such as aluminum chloride (AlCl3) as catalysts and solvents like dichloromethane (CH2Cl2) to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve bulk synthesis techniques, where the reaction is scaled up using large reactors and optimized conditions to ensure high yield and purity . The process may also include purification steps such as distillation or recrystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Isopropyl-5-methylfuran-2-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various electrophiles and catalysts depending on the desired substitution.
Major Products:
Oxidation: 4-Isopropyl-5-methylfuran-2-carboxylic acid
Reduction: 4-Isopropyl-5-methylfuran-2-methanol
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
4-Isopropyl-5-methylfuran-2-carbaldehyde has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Isopropyl-5-methylfuran-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function . Additionally, the furan ring may participate in various biochemical pathways, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
- 4-Isopropyl-5-methylfuran-2-carboxylic acid
- 4-Isopropyl-5-methylfuran-2-methanol
- 4-Isopropyl-5-methylfuran-2-amine
Comparison: 4-Isopropyl-5-methylfuran-2-carbaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity and chemical properties compared to its analogs . For instance, the aldehyde group allows for specific oxidation and reduction reactions that are not possible with the carboxylic acid or alcohol derivatives . Additionally, the furan ring structure provides a versatile platform for further chemical modifications .
Properties
IUPAC Name |
5-methyl-4-propan-2-ylfuran-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-6(2)9-4-8(5-10)11-7(9)3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQDZGDPNMUECU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80728816 | |
Record name | 5-Methyl-4-(propan-2-yl)furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80728816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000993-65-6 | |
Record name | 5-Methyl-4-(propan-2-yl)furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80728816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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